Z-Glu(OtBu)-OH, also known as Z-L-glutamic acid 5-tert-butyl ester, is a derivative of glutamic acid characterized by the presence of a tert-butyl group at the gamma position and a benzyloxycarbonyl protecting group. It has the molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol. This compound appears as a white crystalline powder and is soluble in methanol and ethanol but insoluble in petroleum ether. Its melting point ranges from 83 to 87 °C, and it exhibits specific optical rotation values indicating its chiral nature .
Z-Glu(OtBu)-OH, also known as N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester, is a key building block used in the chemical synthesis of peptides. Peptides are chains of amino acids linked together by peptide bonds and play crucial roles in various biological processes.
Z-Glu(OtBu)-OH possesses two important features for peptide synthesis:
Due to these features, Z-Glu(OtBu)-OH is a valuable building block for constructing peptides containing glutamic acid, which are essential components of many biological functions.
Z-Glu(OtBu)-OH is particularly useful in the solid-phase peptide synthesis (SPPS) technique. SPPS is a widely used method for synthesizing peptides by attaching them to a solid resin support. Z-Glu(OtBu)-OH, with its protected amino group and activated carboxyl group, can be readily incorporated into the growing peptide chain on the resin.
Following each addition of an amino acid building block, the protecting group is selectively removed, allowing the next amino acid to be attached. This cycle of coupling and deprotection is repeated until the desired peptide sequence is achieved. Finally, the peptide is cleaved from the resin, and the remaining protecting groups are removed to obtain the final product.
Z-Glu(OtBu)-OH finds applications in various research areas related to peptides, including:
Z-Glu(OtBu)-OH is primarily utilized in peptide synthesis due to its protective properties for the amino group of glutamic acid. This compound allows for selective reactions without interfering with other functional groups, making it essential in the development of biologically active peptides. Its derivatives may exhibit various biological activities, including potential neuroprotective effects due to the inherent properties of glutamic acid as a neurotransmitter .
Several methods exist for synthesizing Z-Glu(OtBu)-OH:
Z-Glu(OtBu)-OH serves several critical roles in organic chemistry and biochemistry:
Studies on Z-Glu(OtBu)-OH often focus on its interactions within peptide chains and its role in stabilizing specific conformations during synthesis. The protective group allows researchers to manipulate peptide sequences without compromising the integrity of the glutamic acid residue. Interaction studies typically examine how modifications impact binding affinities and biological activities of resultant peptides.
Z-Glu(OtBu)-OH is part of a family of glutamic acid derivatives that share structural similarities but differ in their functional groups or protective strategies. Here are some similar compounds:
Compound Name | CAS Number | Key Differences |
---|---|---|
N-Cbz-L-glutamic acid gamma-tert-butyl ester | 3886-08-6 | Contains a carbobenzyloxy group instead of benzyloxycarbonyl |
Dicyclohexylamine (S)-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoate | 34897-61-5 | Features a dicyclohexylamine moiety |
(S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid | 57732-63-5 | Similar structure but lacks certain protective features |
Z-Glu(OtBu)-OH is unique due to its specific combination of protective groups and functional modifications that enhance its utility in peptide synthesis while maintaining stability under reaction conditions .
The molecular architecture of Z-Glu(OtBu)-OH incorporates a sophisticated protective group strategy that maintains the integrity of both the amino and carboxyl functionalities during synthetic transformations [1] [10] [13]. The compound exhibits an S-configuration at the alpha-carbon position, preserving the natural L-stereochemistry of glutamic acid [8] [13] [20]. The structural framework consists of a five-carbon backbone with the characteristic glutamic acid side chain modified through tert-butyl esterification at the gamma-carboxyl position [4] [10].
The benzyloxycarbonyl protecting group occupies the amino terminus, creating a stable carbamate linkage that shields the amino functionality from unwanted reactions [1] [13]. The International Union of Pure and Applied Chemistry name (2S)-2-{[(benzyloxy)carbonyl]amino}-5-tert-butoxy-5-oxopentanoic acid accurately describes the complete structural arrangement including stereochemical designation [8] [13] [20].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C17H23NO6 | [1] [4] [20] |
Molecular Weight | 337.37 g/mol | [1] [4] [20] |
Stereochemical Configuration | S | [8] [13] [20] |
Chemical Abstracts Service Number | 3886-08-6 | [1] [4] [8] |
International Union of Pure and Applied Chemistry Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-5-tert-butoxy-5-oxopentanoic acid | [8] [13] [20] |
The functional group composition of Z-Glu(OtBu)-OH demonstrates a complex arrangement of protective and reactive moieties essential for controlled peptide synthesis [1] [10] . The benzyloxycarbonyl group serves as an amino-protecting functionality, forming a stable carbamate bond that can be selectively removed through hydrogenolysis conditions [13]. This protective strategy prevents unwanted amino group reactions while maintaining accessibility for deprotection when required [1] .
The tert-butyl ester functionality protects the gamma-carboxyl group of the glutamic acid side chain, providing selective protection that can be removed under acidic conditions such as trifluoroacetic acid treatment [10] [19]. The alpha-carboxyl group remains free and available for activation during peptide coupling reactions, enabling the compound to function effectively as a peptide synthesis building block [1] [10] .
The aromatic benzyl group contributes to the overall molecular stability and provides specific spectroscopic characteristics that aid in compound identification and analysis [1] [13]. The quaternary carbon center of the tert-butyl group imparts steric hindrance that enhances the stability of the ester linkage under basic conditions [10] [19].
The spectroscopic profile of Z-Glu(OtBu)-OH reflects the complex functional group arrangement present within the molecular structure [7] [15] [16]. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments, with characteristic signals corresponding to the benzyloxycarbonyl aromatic protons, the tert-butyl methyl groups, and the glutamic acid backbone [7] [15].
Infrared spectroscopy reveals characteristic absorption bands associated with the various functional groups present in the molecule [16]. The carbonyl stretching frequencies appear in distinct regions corresponding to the carbamate, ester, and free carboxylic acid functionalities [16]. The benzyloxycarbonyl group contributes aromatic carbon-hydrogen stretching vibrations in the 3100-3000 cm⁻¹ region, while the aliphatic carbon-hydrogen stretches from the tert-butyl and glutamic acid components appear in the 3000-2850 cm⁻¹ range [16].
Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of the protective group arrangement [17]. The compound typically exhibits fragmentation loss of the tert-butyl group under mass spectrometric conditions, producing diagnostic fragment ions that confirm structural identity [17].
Spectroscopic Technique | Key Characteristics | Reference |
---|---|---|
Nuclear Magnetic Resonance | Aromatic signals, tert-butyl singlet, glutamic acid multipicity | [7] [15] |
Infrared Spectroscopy | Carbonyl stretches (1760-1665 cm⁻¹), aromatic C-H (3100-3000 cm⁻¹) | [16] |
Mass Spectrometry | Molecular ion m/z 337, tert-butyl loss fragmentation | [17] |
The thermal characteristics of Z-Glu(OtBu)-OH demonstrate well-defined melting behavior consistent with a crystalline solid compound [10] [19] [20]. The melting point ranges from 83-87°C, indicating a relatively narrow melting range characteristic of a pure compound [10] [20]. Alternative literature sources report melting points in the range of 81-85°C, suggesting minor variations potentially attributable to different analytical conditions or sample purity levels [19] [21].
The predicted boiling point of 522.6±50.0°C at 760 mmHg reflects the substantial molecular weight and intermolecular interactions present in the compound [10] [19] [20]. The thermal stability parameters indicate that the compound remains stable under normal storage conditions but requires careful temperature control to prevent decomposition [30] [32].
Thermal Property | Value | Reference |
---|---|---|
Melting Point | 83-87°C | [10] [20] |
Alternative Melting Point Range | 81-85°C | [19] [21] |
Predicted Boiling Point | 522.6±50.0°C at 760 mmHg | [10] [19] [20] |
Thermal Stability | Stable under recommended storage conditions | [30] [32] |
The solubility profile of Z-Glu(OtBu)-OH reflects the amphiphilic nature of the molecule, combining hydrophobic protective groups with polar carboxylic acid functionality [19] [21] [23]. The compound demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [19] [21]. Methanol serves as an effective solvent, with the compound showing almost complete transparency in methanolic solutions [10] [24].
The tert-butyl ester and benzyloxycarbonyl groups contribute significantly to the organic solvent solubility, while the free carboxylic acid group provides some degree of polar character [19] [21]. The predicted density of 1.2±0.1 g/cm³ indicates moderate molecular packing consistent with the observed solubility characteristics [10] [14] [19].
Solvent | Solubility | Reference |
---|---|---|
Chloroform | Soluble | [19] [21] |
Dichloromethane | Soluble | [19] [21] |
Ethyl Acetate | Soluble | [19] [21] |
Dimethyl Sulfoxide | Soluble | [19] [21] |
Acetone | Soluble | [19] [21] |
Methanol | Almost transparent | [10] [24] |
Z-Glu(OtBu)-OH exhibits crystalline morphology consistent with amino acid derivative compounds, appearing as white to almost white powder or crystal formations [10] [19] [21]. The solid-state form demonstrates characteristics typical of protected amino acids used in peptide synthesis applications [21] [28]. The crystalline nature contributes to the compound's stability and facilitates purification and handling procedures [28] [30].
The physical appearance ranges from powder to crystalline forms depending on preparation and purification methods [10] [21] [28]. The white to light yellow coloration indicates high purity levels typical of synthetic amino acid derivatives prepared for research applications [21] [30]. The crystalline structure enables efficient packing and storage while maintaining chemical stability under appropriate conditions [28] [30].
The morphological characteristics support the compound's utility as a solid reagent in peptide synthesis, where consistent physical properties ensure reliable performance in automated synthesis equipment [28]. The crystal-powder form facilitates accurate weighing and dissolution procedures required for precise synthetic applications [21] [28] [30].
Morphological Parameter | Characteristic | Reference |
---|---|---|
Physical State | Solid | [20] [21] [28] |
Appearance | White to almost white powder/crystal | [10] [19] [21] |
Crystal Form | Powder to crystal | [10] [21] [28] |
Color Range | White to light yellow | [21] [30] |
Density | 1.2±0.1 g/cm³ | [10] [14] [19] |
Irritant